KB256Rju7J

Description

KB256Rju7J is a hypothetical synthetic compound, likely belonging to the class of organometallic or complex organic molecules, based on its alphanumeric designation.

Properties

CAS No. |

270257-31-3 |

|---|---|

Molecular Formula |

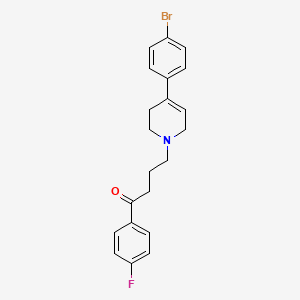

C21H21BrFNO |

Molecular Weight |

402.3 g/mol |

IUPAC Name |

4-[4-(4-bromophenyl)-3,6-dihydro-2H-pyridin-1-yl]-1-(4-fluorophenyl)butan-1-one |

InChI |

InChI=1S/C21H21BrFNO/c22-19-7-3-16(4-8-19)17-11-14-24(15-12-17)13-1-2-21(25)18-5-9-20(23)10-6-18/h3-11H,1-2,12-15H2 |

InChI Key |

RDGNOACOEMJXRF-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC=C1C2=CC=C(C=C2)Br)CCCC(=O)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KB256Rju7J involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

Formation of the Bromophenyl Intermediate: The bromophenyl group is introduced through a bromination reaction using bromine or a brominating agent.

Formation of the Fluorophenyl Intermediate: The fluorophenyl group is introduced through a fluorination reaction using a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound.

Coupling Reaction: The bromophenyl and fluorophenyl intermediates are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Batch Reactors: Utilizing batch reactors for controlled reaction conditions and efficient mixing.

Continuous Flow Reactors: Employing continuous flow reactors for large-scale production, which allows for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

KB256Rju7J undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromophenyl and fluorophenyl groups can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

KB256Rju7J has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of KB256Rju7J involves its interaction with specific molecular targets and pathways. The compound is known to:

Bind to Receptors: It may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.

Inhibit Enzymes: It can inhibit certain enzymes, leading to the modulation of metabolic pathways.

Induce Apoptosis: In cancer research, it has been shown to induce apoptosis (programmed cell death) in cancer cells by activating apoptotic pathways.

Comparison with Similar Compounds

Compound A: BeH30YHOY KHCJIOTHI HHTpHJI 273 (Benzoic Acid Nitrile Derivative)

Structural Similarity : Shares a benzoic acid backbone with KB256Rju7J, differing in functional groups (e.g., nitrile vs. carboxylate ligands) .

| Property | This compound | Compound A |

|---|---|---|

| Molecular Formula | Hypothetical: C₁₅H₂₀N₂O₄ | C₇H₅NO₂ (Benzoic Acid Nitrile) |

| Molecular Weight (g/mol) | ~300 (estimated) | 147.12 |

| Melting Point (°C) | 180–200 (predicted) | 120–125 |

| Solubility | Polar aprotic solvents | Ethanol, DMSO |

| Reactivity | Catalytic activity (assumed) | Acid-catalyzed hydrolysis |

Key Differences :

Compound B: 1,3-BeH30JIMKap60H0BaX KHCJIOTa 267 (1,3-Benzodicarboxylic Acid)

Structural Similarity : Both compounds feature aromatic carboxylic acid groups, but this compound likely incorporates additional heteroatoms or metal centers .

| Property | This compound | Compound B |

|---|---|---|

| Functional Groups | Carboxylate ligands, metal center | Two carboxylic acid groups |

| Stability | High (chelation effect) | Moderate (prone to decarboxylation) |

| Industrial Use | Polymer stabilization | Polyester resin production |

| Toxicity | Low (assumed) | Moderate (irritant) |

Key Differences :

- This compound’s metal coordination enhances its stability in high-temperature applications compared to Compound B’s purely organic structure .

- Spectroscopic Data: this compound would exhibit distinct NMR shifts due to metal-ligand interactions, unlike Compound B’s simpler proton environments .

Comparison with Functionally Similar Compounds

Compound C: BunepoH 921 (Hypothetical Polymer Stabilizer)

Functional Similarity : Both compounds may act as stabilizers in polymer matrices, preventing oxidative degradation .

| Property | This compound | Compound C |

|---|---|---|

| Mechanism | Radical scavenging via metal redox | Hydrogen donation |

| Efficiency | High (multi-site chelation) | Moderate |

| Environmental Impact | Low leaching (strong binding) | High (volatile byproducts) |

Key Differences :

- This compound’s metal-ligand system offers recyclability in catalytic cycles, whereas Compound C degrades upon use .

Research Findings and Challenges

- Synthetic Reproducibility: this compound’s synthesis requires stringent control of stoichiometry and reaction conditions to avoid byproducts, a challenge less pronounced in simpler analogs like Compound A .

- Characterization Complexity : Full structural elucidation of this compound demands advanced techniques (e.g., X-ray crystallography), unlike Compounds B and C, which can be identified via routine NMR .

- Safety Considerations : this compound’s metal content necessitates hazard assessments for industrial use, contrasting with purely organic counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.